(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Description
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as L-Tyrosinol hydrochloride, is a chiral organic compound featuring a phenol ring substituted with a 2-amino-1-hydroxyethyl group at the para position. Its stereochemistry is defined by the (S)-configuration at the chiral carbon in the side chain . Key identifiers include:
- Synonyms: (S)-β-Amino-4-hydroxybenzenepropanol hydrochloride, 4-[(2S)-2-amino-3-hydroxypropyl]phenol hydrochloride .
- Molecular formula: Likely C₉H₁₄ClNO₂ (inferred from structural analogs in and ).
Properties
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKJBCPERBCDN-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride typically involves the reaction of 4-hydroxyacetophenone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Aromatic Amine Side Chains
4-(2-Aminoethyl)benzene Sulphonyl Fluoride Hydrochloride (AEBSF)
- Molecular formula: C₈H₁₀FNO₂S·HCl .
- Key differences : Contains a sulphonyl fluoride group instead of a hydroxyethyl chain.
- Applications : Widely used as a serine protease inhibitor due to its irreversible binding to active sites .
- Hazards : Highly corrosive (skin/eye damage) and releases hydrofluoric acid (HF) upon decomposition .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- Molecular formula: C₈H₁₂ClNO₂ .
- Key differences : Two hydroxyl groups on the benzene ring (catechol structure).
- Applications : Neurotransmitter used in treating hypotension and Parkinson’s disease .
- Reactivity: Prone to oxidation due to catechol structure, unlike the single phenolic -OH in the target compound .
4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol Hydrochloride
- Molecular formula: C₁₄H₁₅ClINO₂ .
- Applications : Industrial-grade chemical with uses in agrochemicals or active pharmaceutical ingredients (APIs) .
Compounds with Modified Side Chains
4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
- Molecular formula: C₈H₉ClF₃NO .
- Key differences : Trifluoroethyl group enhances electronegativity and metabolic stability.
- Physicochemical impact : Higher lipophilicity compared to the hydroxyethyl group in the target compound .
(S)-Salbutamol Hydrochloride
- Molecular formula: C₁₃H₂₂ClNO₃ .
- Key differences: Tert-butylamino and hydroxymethyl substituents.
- Applications : β₂-adrenergic agonist for asthma treatment, highlighting the pharmacological importance of stereochemistry .
Stereochemical Variants and Enantiomers
(R)-4-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
Biological Activity
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as 4-(2-amino-1-hydroxyethyl)phenol hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C8H12ClN O2
- Molecular Weight : Approximately 189.64 g/mol
- Structure : The compound features a phenolic structure with an amino group and a hydroxyethyl side chain, which contribute to its unique chemical properties and biological activities.
This compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could modulate various biological pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, suggesting possible applications in neuropharmacology and therapeutic interventions for neurological disorders.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various clinically relevant pathogens, making it a candidate for developing antimicrobial agents .
- Neuroprotective Effects : Studies indicate potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.
- Antioxidant Activity : Its phenolic structure contributes to antioxidant properties, which may be beneficial in cosmetic applications and in preventing oxidative stress-related damage.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative conditions.
Applications in Industry and Medicine
This compound has diverse applications:
- Pharmaceuticals : Used as an intermediate in drug synthesis due to its biological activity.
- Cosmetics : Its antioxidant properties make it suitable for use in skincare products.
- Dyes and Pigments : Employed in the production of dyes owing to its chemical structure that allows for color development.
Q & A
Q. What are the key considerations in designing a synthesis protocol for (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride to ensure high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, use asymmetric synthesis techniques such as chiral catalysts or enantioselective hydrogenation. For example, palladium-catalyzed hydrogenation under controlled pressure (e.g., 40 psi) in ethanol with Pd/C can reduce intermediates while preserving stereochemistry . Post-synthesis, employ chiral column chromatography or recrystallization with enantiopure resolving agents to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing standards like (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride for comparison .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic analyses:
- NMR : Compare observed chemical shifts (e.g., δ 3.78–3.55 ppm for hydroxyl and amine protons) and coupling constants (e.g., J = 6.0 Hz for methyl groups) with literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 363.2 [M + H]+ for intermediates) and rule out impurities .
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) and identify byproducts. Cross-validate with certified reference materials (CRMs) when available .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or synthesizing the compound to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in pharmacological activity data between enantiomers of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride?
Methodological Answer:
- Enantiomer-Specific Assays : Use chiral receptors or enzymes (e.g., monoamine oxidases) in in vitro binding assays to isolate (S)-enantiomer interactions.
- Computational Modeling : Perform molecular docking simulations with resolved protein structures (e.g., PDB entries) to predict stereospecific binding affinities .
- Pharmacokinetic Profiling : Compare plasma half-life, metabolic stability, and tissue distribution between enantiomers using LC-MS/MS in rodent models .
Q. How does the stereochemical configuration of this compound influence its interaction with biological targets?
Methodological Answer: The (S)-enantiomer’s spatial arrangement affects hydrogen bonding and van der Waals interactions with chiral binding pockets. For example:
Q. What advanced chromatographic techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at sub-ppm levels using multiple reaction monitoring (MRM) .
- Chiral SFC : Supercritical fluid chromatography with amylose-based columns resolves enantiomeric impurities (e.g., (R)-isomer) with baseline separation (α > 1.5) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation products (e.g., oxidized byproducts) using high-resolution Q-TOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
